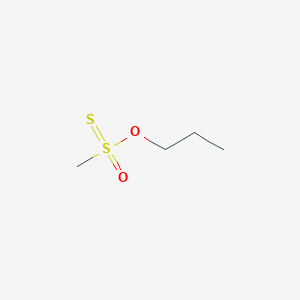
O-Propyl methanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Propyl methanesulfonothioate is an organosulfur compound that has garnered attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a methanesulfonothioate group attached to a propyl chain, making it a versatile reagent in organic synthesis and biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Propyl methanesulfonothioate typically involves the reaction of propyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then converted to the desired thiosulfonate compound. The reaction conditions generally require a controlled temperature environment to ensure the stability of the intermediate and the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient handling of reagents and the control of reaction parameters. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-Propyl methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiosulfonate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, sulfides
Substitution: Various substituted thiosulfonates
Applications De Recherche Scientifique
O-Propyl methanesulfonothioate has a wide range of applications in scientific research:
Biology: This compound is employed in the study of enzyme mechanisms and protein modifications, particularly in the reversible blocking of cysteine residues.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development and as a tool for studying redox biology.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of O-Propyl methanesulfonothioate involves its interaction with thiol groups in proteins and enzymes. The compound forms a reversible disulfide bond with cysteine residues, thereby modulating the activity of the target protein. This reversible modification allows for the study of redox regulation and enzyme function in various biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-Methyl methanethiosulfonate
- S-Ethyl methanethiosulfonate
- S-Butyl methanethiosulfonate
Uniqueness
O-Propyl methanesulfonothioate is unique in its balance of reactivity and stability, making it particularly useful in applications requiring reversible modifications. Compared to its methyl and ethyl analogs, the propyl derivative offers a longer alkyl chain, which can influence the compound’s solubility and interaction with biological molecules.
Conclusion
This compound is a valuable compound in both academic and industrial research due to its versatile chemical properties and wide range of applications. Its ability to undergo various chemical reactions and its role in modulating protein function make it a critical tool in the study of biochemical processes and the development of new technologies.
Propriétés
Formule moléculaire |
C4H10O2S2 |
|---|---|
Poids moléculaire |
154.3 g/mol |
Nom IUPAC |
methyl-oxo-propoxy-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C4H10O2S2/c1-3-4-6-8(2,5)7/h3-4H2,1-2H3 |
Clé InChI |
QKGKQWZZVQSEMS-UHFFFAOYSA-N |
SMILES canonique |
CCCOS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
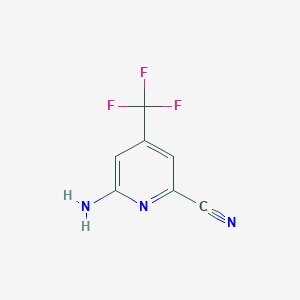
![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
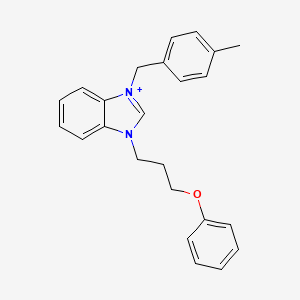
![2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
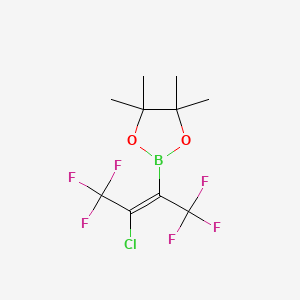
![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
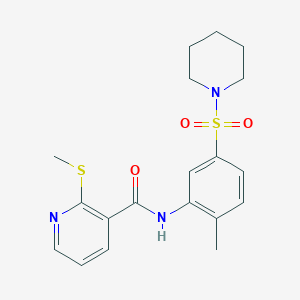
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)

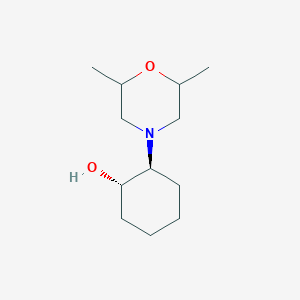
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
